2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring system substituted with hydroxy, methoxy, and phenylmethoxy groups, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:
Esterification: The formation of the ethyl ester group through the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Hydroxylation: Addition of hydroxy groups through oxidation reactions.
Phenylmethoxylation: Introduction of the phenylmethoxy group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are crucial for efficient production. Purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents (nitric acid and sulfuric acid), halogenating agents (bromine, chlorine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors. The phenylmethoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene ring systems but different substituents.
Hydroxy and methoxy naphthalene derivatives: Compounds with hydroxy and methoxy groups on the naphthalene ring.
Phenylmethoxy naphthalene derivatives: Compounds with phenylmethoxy groups on the naphthalene ring.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22O6 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 4-hydroxy-7,8-dimethoxy-5-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C22H22O6/c1-4-27-22(24)15-10-16-20(17(23)11-15)18(12-19(25-2)21(16)26-3)28-13-14-8-6-5-7-9-14/h5-12,23H,4,13H2,1-3H3 |
InChI Key |
FQBYVFPAPIUZOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)O)C(=CC(=C2OC)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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